



## **Investigating Brevinin-1 Family Peptide** Membrane Permeabilization using SYTOX™ Green

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Compound of Interest		
Compound Name:	Brevinin-1Bb	
Cat. No.:	B1577966	Get Quote

Application Note and Protocol

### Introduction

Brevinin-1 peptides are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, notably from the Rana genus.[1][2] These peptides represent a crucial component of the innate immune system of these amphibians and have garnered significant interest from researchers due to their broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][4] The primary mechanism of action for many Brevinin-1 peptides is the disruption and permeabilization of microbial cell membranes.[5]

This application note details a robust method for investigating the membrane permeabilization activity of Brevinin-1 peptides using the SYTOX™ Green nucleic acid stain. SYTOX Green is a high-affinity fluorescent dye that is impermeable to cells with intact membranes.[6] Upon membrane disruption, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence intensity (over 500-fold).[6] This property makes it an excellent tool for real-time monitoring of membrane damage caused by agents like Brevinin-1 peptides.

While the specific peptide **Brevinin-1Bb** was requested, literature searches indicate this may be a typographical error. Peptides isolated from the foothill yellow-legged frog, Rana boylii, are



designated as Brevinin-1BYa, Brevinin-1BYb, and so on.[7][8] This protocol is broadly applicable to the Brevinin-1 family of peptides. Due to the lack of specific published SYTOX Green data for peptides from Rana boylii, this document will provide a generalized protocol and representative data based on studies of other well-characterized Brevinin-1 peptides.

## **Principle of the Assay**

The SYTOX Green assay provides a direct measure of plasma membrane integrity. In a population of healthy bacterial cells, SYTOX Green is excluded, and fluorescence is minimal. When a membrane-permeabilizing agent like a Brevinin-1 peptide is introduced, it disrupts the bacterial membrane, creating pores or channels. This allows SYTOX Green to enter the cytoplasm and intercalate with intracellular DNA and RNA. The resulting peptide-induced increase in fluorescence is proportional to the extent of membrane permeabilization and can be monitored over time using a fluorescence microplate reader or flow cytometer.[6]

## **Materials and Reagents**

- Brevinin-1 peptide (e.g., Brevinin-1BYb or other members of the family)
- SYTOX™ Green Nucleic Acid Stain (e.g., Thermo Fisher Scientific, Cat. No. S7020)
- Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25923)
- Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
- Phosphate-Buffered Saline (PBS), pH 7.4
- HEPES buffer (5 mM, pH 7.2, containing 5 mM glucose)
- Dimethyl sulfoxide (DMSO)
- Sterile, black, clear-bottom 96-well microplates
- Fluorescence microplate reader with excitation/emission filters for ~485 nm and ~520 nm, respectively.
- Positive control (e.g., Melittin or Triton™ X-100)



Negative control (buffer or untreated cells)

## **Experimental Protocols**

## **Protocol 1: Preparation of Bacterial Cultures**

- From a fresh agar plate, inoculate a single colony of the desired bacterial strain (S. aureus or E. coli) into 5 mL of appropriate sterile broth (e.g., TSB for S. aureus, MHB for E. coli).
- Incubate the culture overnight at 37°C with agitation (e.g., 200 rpm).
- The following day, subculture the overnight culture by diluting it 1:100 into fresh broth.
- Incubate the subculture at 37°C with agitation until it reaches the mid-logarithmic growth phase (typically an OD<sub>600</sub> of 0.4-0.6).
- Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.
- Wash the cell pellet twice by resuspending in sterile PBS or HEPES buffer and repeating the centrifugation step.
- After the final wash, resuspend the bacterial pellet in the assay buffer (e.g., HEPES buffer) to an OD<sub>600</sub> of 0.1, which corresponds to approximately 1 x  $10^8$  CFU/mL for E. coli.

# Protocol 2: SYTOX Green Membrane Permeabilization Assay

- Prepare a stock solution of the Brevinin-1 peptide in sterile water or a suitable buffer. Further dilutions should be prepared in the assay buffer.
- Prepare a working solution of SYTOX Green by diluting the stock solution in the assay buffer to a final concentration of 2 μM. Protect this solution from light.
- In a sterile, black, clear-bottom 96-well plate, add 50 μL of the washed bacterial suspension to each well.
- Add 50 μL of the 2 μM SYTOX Green working solution to each well, resulting in a final SYTOX Green concentration of 1 μM.



- Incubate the plate in the dark at room temperature for 15-30 minutes to allow for dye equilibration and to establish a baseline fluorescence.
- Measure the baseline fluorescence (F₀) using a microplate reader (Excitation: 485 nm, Emission: 523 nm).
- Add 10 μL of the Brevinin-1 peptide dilutions to the appropriate wells. For a concentration-response experiment, use serial dilutions of the peptide (e.g., ranging from 0.25x to 8x the Minimum Inhibitory Concentration (MIC)).
- For controls, add 10 μL of assay buffer (negative control) and 10 μL of a lytic agent like Melittin (10 μM) or Triton X-100 (0.1%) (positive control for 100% permeabilization).
- Immediately begin monitoring the fluorescence intensity (F) at regular intervals (e.g., every 1-2 minutes) for a total duration of 60-120 minutes.
- The percentage of membrane permeabilization can be calculated using the following formula: Permeabilization (%) = [(F - F<sub>0</sub>) / (F<sub>max</sub> - F<sub>0</sub>)] x 100 Where:
  - F is the fluorescence at a given time point.
  - Fo is the initial baseline fluorescence of untreated cells.
  - F<sub>max</sub> is the maximum fluorescence of cells treated with the positive control (e.g., Triton X-100).

### **Data Presentation**

# Table 1: Antimicrobial Activity of Brevinin-1 Peptides from Rana boylii

This table provides the known Minimum Inhibitory Concentration (MIC) values for Brevinin-1 peptides isolated from Rana boylii, which are essential for determining the relevant concentration range for the SYTOX Green assay.[8]



Peptide	Target Organism	МІС (µМ)
Brevinin-1BYa	Staphylococcus aureus	2
Escherichia coli	17	
Candida albicans	3	_
Brevinin-1BYb	Staphylococcus aureus	4
Escherichia coli	16	
Candida albicans	16	_

# Table 2: Representative Concentration-Dependent Membrane Permeabilization

The following table presents representative data illustrating the effect of increasing concentrations of a Brevinin-1 peptide on the membrane permeabilization of S. aureus after a 60-minute incubation, as measured by SYTOX Green fluorescence. This data is illustrative, based on findings for other Brevinin-1 peptides, as specific data for Brevinin-1BYb is not available.

Peptide Concentration (relative to MIC)	Average Fluorescence Intensity (RFU)	Percent Permeabilization (%)
0x MIC (Negative Control)	550	0
0.5x MIC	1,800	10
1x MIC	6,500	48
2x MIC	11,200	85
4x MIC	13,000	99
Positive Control (Triton X-100)	13,100	100

# Table 3: Representative Time-Course of Membrane Permeabilization



This table shows a representative time-kill kinetic analysis of a Brevinin-1 peptide at a concentration of 2x MIC against E. coli, monitored via SYTOX Green fluorescence. This data is illustrative and based on the rapid action observed for other Brevinin-1 peptides.

Time (minutes)	Average Fluorescence Intensity (RFU)	Percent Permeabilization (%)
0	600	0
5	4,500	32
15	9,800	75
30	12,100	94
60	12,400	97

### **Visualizations**

Caption: Experimental workflow for the SYTOX Green assay.

Caption: Proposed mechanism of Brevinin-1 membrane permeabilization.

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